molecular formula C10H11FO3 B13089481 (S)-3-(4-Fluorophenoxy)butanoic acid

(S)-3-(4-Fluorophenoxy)butanoic acid

Cat. No.: B13089481
M. Wt: 198.19 g/mol
InChI Key: RZEIOHDDGGPORL-ZETCQYMHSA-N
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Description

(S)-3-(4-Fluorophenoxy)butanoic acid is a chiral fluorinated compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry research . The compound's structure, featuring a stereospecific center and a carboxylic acid functional group, makes it a versatile building block for the development of novel pharmaceutical candidates. Researchers utilize this and similar chiral butanoic acid derivatives in the design and synthesis of potent enzyme inhibitors, such as Leukotriene A4 hydrolase (LTA4H) inhibitors, which are being investigated for the treatment of inflammatory diseases and other disorders . The presence of the electron-withdrawing fluorine atom on the phenoxy ring can fine-tune the molecule's electronic properties, metabolic stability, and bioavailability, which are critical parameters in drug discovery . As a single enantiomer, the (S)-configured isomer provides a defined spatial orientation for specific interactions with biological targets, which is essential for studying structure-activity relationships (SAR). This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage its properties in exploring new chemical spaces and developing bioactive molecules.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(3S)-3-(4-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

RZEIOHDDGGPORL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OC1=CC=C(C=C1)F

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butanoic acid derivatives under specific conditions. One common method includes the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This approach ensures moderate to good yields and excellent regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-3-(4-Fluorophenoxy)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and pain.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, synthesis methods, and inferred biological activities of (S)-3-(4-Fluorophenoxy)butanoic acid and related compounds:

Compound Name Substituents Key Functional Groups Biological Activity (Inferred) Synthesis Method Reference
This compound 3-(4-Fluorophenoxy) on butanoic acid Fluorophenoxy, carboxylic acid Anti-inflammatory (potential) Not detailed in evidence
(S)-3-(4-Bromophenyl)butanoic acid 3-(4-Bromophenyl) on butanoic acid Bromophenyl, carboxylic acid Undisclosed Large-scale enantioselective synthesis (Grignard reaction, chiral resolution)
2-Methyl-2-(phenoxy)propionic acid 2-Methyl-2-phenoxy on propionic acid Phenoxy, methyl, carboxylic acid Anti-inflammatory (patented) Patent-derived process
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid 2-Amino, 4-hydroxy, 4-phenyl on butanoic acid Amino, hydroxy, phenyl, carboxylic acid Research applications (e.g., chiral building block) Commercial synthesis (multi-kilogram scale)

Key Research Findings

Impact of Halogenation: The 4-fluorophenoxy group in this compound introduces electron-withdrawing effects, which may lower the pKa of the carboxylic acid compared to non-halogenated analogs (e.g., 3-phenoxybutanoic acid), enhancing solubility in biological matrices.

Stereochemical Considerations: Enantiomeric purity is critical for biological activity. The synthesis of (S)-3-(4-Bromophenyl)butanoic acid via chiral resolution underscores the importance of stereochemistry in optimizing therapeutic efficacy .

Pharmacological Potential: Patent data () highlight that phenoxy- and phenylthio-substituted carboxylic acids (e.g., 2-methyl-2-phenoxypropionic acid) exhibit anti-inflammatory properties, likely through cyclooxygenase (COX) inhibition. The fluorinated analog may offer improved selectivity or potency due to fluorine’s electronegativity and small atomic radius .

Critical Analysis of Evidence

  • Contradictions and Gaps: Direct pharmacological data for this compound are absent in the evidence, requiring extrapolation from structurally related compounds. Odor-active butanoic acids (e.g., 3-methylbutanoic acid) mentioned in are unrelated to the target compound’s inferred therapeutic applications, highlighting divergent functional roles .
  • Strengths: The enantioselective synthesis of (S)-3-(4-Bromophenyl)butanoic acid () provides a template for scalable production of chiral butanoic acid derivatives. Patent data () validate the therapeutic relevance of phenoxy-substituted carboxylic acids, supporting further investigation into the fluorinated variant.

Biological Activity

(S)-3-(4-Fluorophenoxy)butanoic acid is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a butanoic acid moiety connected to a phenoxy group that features a fluorine atom. Its molecular formula is C10H11FO3C_{10}H_{11}FO_3, with a molecular weight of approximately 198.19 g/mol. The presence of the fluorine atom enhances the compound's binding affinity to biological targets due to its electron-withdrawing properties, which can influence enzyme interactions and receptor binding.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group can modulate enzyme function through competitive inhibition or allosteric modulation. The carboxylic acid group facilitates hydrogen bonding with target molecules, enhancing specificity and affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Agonism : It has been identified as a selective agonist for G-protein coupled receptors (GPCRs), particularly GPR120, which is involved in metabolic regulation .

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by modulating cytokine production.
  • Metabolic Regulation : As an agonist of GPR120, it plays a role in glucose metabolism and lipid homeostasis.
  • Therapeutic Potential : Ongoing research is exploring its use in drug development for conditions such as obesity and diabetes .

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor AgonismSelective GPR120 agonist
Anti-inflammatoryReduces cytokine levels
Metabolic EffectsEnhances glucose uptake in adipocytes

Table 2: Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
This compoundC10H11FO3Selective GPR120 agonist
4-Amino-3-(4-fluorophenyl)butanoic acidC10H12FNO2Prodrug hydrolyzed to active metabolites
4-(3-Chlorophenoxy)butanoic acidC10H11ClO3Similar structure with different halogen

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Metabolic Regulation : This study demonstrated that administration of the compound in murine models significantly improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models. These results highlight its potential as a therapeutic agent for metabolic disorders .
  • Inflammatory Response Evaluation : Another investigation assessed the anti-inflammatory properties of the compound, showing a marked decrease in pro-inflammatory cytokines in cell cultures treated with this compound compared to controls .

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